Ethyl 3-methoxypropionate
Description
Evolution of Solvent Science and the Role of Ethyl 3-Methoxypropionate
The field of solvent science has undergone a significant transformation, driven by the principles of green chemistry. Historically, the focus was on the discovery of solvents that could improve reaction yields and product quality, leading to a shift away from traditional solvents like water and ethanol (B145695) towards a wide array of organic molecules. acs.org However, growing awareness of the environmental and health impacts of many conventional volatile organic compounds (VOCs) has spurred the development of "green solvents." gaspublishers.commgesjournals.com These environmentally benign solvents are often derived from renewable resources, are easily recyclable, and exhibit low toxicity. gaspublishers.comwikipedia.org
In this context, solvents like this compound are being explored as potentially greener alternatives. The push to reduce hazardous solvent use, in line with policies like the EU's environmental agenda for 2010–2050, has intensified research into safer and more sustainable options. gaspublishers.com While not without its own considerations, the class of alkoxypropionate esters, including EMP, is being evaluated for its performance in various applications as a replacement for more hazardous traditional solvents. epo.orgpmarketresearch.com The development of such solvents is a critical aspect of modern chemistry, aiming to balance industrial efficiency with environmental responsibility. mgesjournals.comresearchgate.net
Comparative Analysis of this compound within Alkoxypropionate Esters
This compound belongs to the class of alkyl β-alkoxypropionates. The properties of these esters can be tuned by altering the alkyl groups in the ester and ether functionalities. google.com This allows for the selection of a solvent with specific characteristics, such as evaporation rate and dissolving power, for a particular application. epo.org
A comparative analysis of common alkoxypropionate esters reveals these structure-property relationships. For instance, while alkyl β-alkoxypropionates like methyl β-methoxypropionate and ethyl β-ethoxypropionate are noted for their dissolving power, they may not always be optimal in terms of volatility or ability to dissolve high polymers. epo.org Ethyl 3-ethoxypropionate (EEP), a close relative of EMP, is recognized as a slow-evaporating solvent with strong dissolving capabilities, making it suitable for use in coatings to improve flow and leveling. smartchemi.com The choice between these esters often involves a trade-off between various physical properties to achieve the desired performance in a specific formulation. epo.org
Table 1: Comparative Properties of Selected Alkoxypropionate Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Flash Point (°C) |
|---|---|---|---|---|
| This compound | C6H12O3 | 132.16 | 158 tcichemicals.com | 53 sigmaaldrich.com |
| Mthis compound | C5H10O3 | 118.13 | ~145 | ~49 |
| Ethyl 3-ethoxypropionate | C7H14O3 | 146.18 | ~170 | ~58 |
Note: The data in this table is compiled from various sources and represents typical values. Actual values may vary.
Current Research Trajectories and Future Outlook for this compound
Current research on this compound and related compounds is focused on expanding their application in high-technology fields and optimizing their synthesis. One significant area of interest is in the electronics industry, particularly in semiconductor manufacturing. cymitquimica.com For example, alkoxypropionate esters are used in photoresist formulations and as thinners in the photolithography process. semanticscholar.orgnih.gov this compound is specifically mentioned as a component in resin compositions for electronics, where it can be used alone or in combination with other solvents to achieve desired properties like improved leveling of coatings. google.com
The synthesis of alkoxypropionates is also an active area of research, with a focus on improving efficiency and yield. google.com For example, studies have investigated the use of various catalysts to produce these esters. google.com
The future outlook for this compound appears promising, driven by the broader trends of green chemistry and the demand for high-performance solvents in advanced applications. Its use as an intermediate in organic synthesis, including for pharmaceuticals and agrochemicals, further broadens its potential utility. cymitquimica.com As industries continue to seek safer and more effective chemical solutions, the unique properties of this compound position it as a compound of ongoing scientific and industrial interest.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(7)4-5-8-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUHLFUALMUWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073392 | |
| Record name | Propanoic acid, 3-methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10606-42-5 | |
| Record name | Ethyl 3-methoxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10606-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, 3-methoxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 3-methoxy-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-Methoxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 3 Methoxypropionate and Its Derivatives
Direct Esterification and Transesterification Approaches
Direct esterification, specifically the Fischer-Speier esterification, and transesterification are common methods for synthesizing esters like Ethyl 3-methoxypropionate. These equilibrium-driven reactions necessitate strategic approaches to maximize product yield.
Transesterification, another viable route, involves the reaction of an ester with an alcohol in the presence of a catalyst to produce a different ester. For the synthesis of this compound, this could involve the reaction of mthis compound with ethanol (B145695). This method is also reversible and subject to the same equilibrium considerations as direct esterification.
Catalyst Systems in Esterification
The choice of catalyst is crucial in both direct esterification and transesterification to achieve a reasonable reaction rate.
Homogeneous Catalysts: Strong mineral acids are commonly employed as catalysts in Fischer esterification. athabascau.ca These include:
Sulfuric Acid (H₂SO₄): A widely used and effective catalyst for esterification. hillpublisher.com
p-Toluenesulfonic Acid (p-TsOH): Another common and effective acidic catalyst. athabascau.ca
Hydrochloric Acid (HCl): Can be generated in-situ from reagents like acetyl chloride. eui.eu
Heterogeneous Catalysts: To simplify product purification and catalyst recovery, solid acid catalysts are often preferred. These include:
Ion Exchange Resins: Sulfonated polystyrene-divinylbenzene resins, such as Amberlyst 15, are effective heterogeneous catalysts for esterification reactions. mdpi.com
Metal Oxides: Catalysts like sulfated zirconia and titania have shown high activity in esterification. mdpi.com
Zeolites: These microporous aluminosilicates can also serve as solid acid catalysts.
The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate then eliminates a molecule of water to form the ester. athabascau.cahillpublisher.com
Process Optimization for Yield and Purity
Several factors influence the yield and purity of this compound in esterification reactions.
Molar Ratio of Reactants: In Fischer esterification, using an excess of the alcohol (ethanol) can shift the equilibrium towards the product side, thereby increasing the yield of the ester. cerritos.edu For analogous esterification of propanoic acid, increasing the alcohol to acid molar ratio has been shown to increase the reaction rate and yield.
Temperature: The reaction temperature affects the rate of esterification. Generally, higher temperatures increase the reaction rate. However, the optimal temperature is often dictated by the boiling points of the reactants and products to maintain a liquid phase and to avoid side reactions. For the synthesis of ethyl acetate (B1210297), an optimal temperature range of 80-85°C has been reported. hillpublisher.com
Catalyst Concentration: The concentration of the acid catalyst also plays a significant role. An increase in catalyst concentration generally leads to a higher reaction rate. However, excessively high concentrations can lead to unwanted side reactions and increase purification challenges.
Water Removal: As water is a byproduct of esterification, its removal can drive the reaction to completion. athabascau.ca This can be achieved through methods such as azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents.
The following table summarizes the key parameters for optimizing the direct esterification process, based on analogous esterification reactions.
| Parameter | Effect on Yield and Purity | Typical Conditions for Analogous Systems |
| Molar Ratio (Alcohol:Acid) | Increasing the ratio shifts equilibrium, increasing yield. | 2.5:1 to 10:1 |
| Temperature | Higher temperature increases reaction rate. | 60-110°C |
| Catalyst Concentration | Higher concentration increases reaction rate. | 1-5 wt% of total reactants |
| Water Removal | Continuous removal drives the reaction to completion. | Azeotropic distillation or use of desiccants |
Addition Reactions for this compound Synthesis
An alternative and often highly efficient method for synthesizing β-alkoxy esters like this compound is through addition reactions, specifically the Michael addition of an alcohol to an α,β-unsaturated ester. In this case, methanol (B129727) would be added to ethyl acrylate.
Acid-Catalyzed Addition Mechanisms
While base-catalyzed Michael additions are more common, acid catalysis can also be employed. The mechanism involves the protonation of the carbonyl oxygen of the ethyl acrylate by an acid catalyst. This activation enhances the electrophilicity of the β-carbon of the double bond, making it susceptible to nucleophilic attack by methanol. The resulting enol intermediate then tautomerizes to the final ester product.
For the synthesis of the related mthis compound, a NiO/MgO catalyst has been shown to be effective, demonstrating the utility of metal oxides in this type of addition reaction. eui.eu The synergistic effect of acidic and basic sites on the catalyst surface is believed to contribute to the reaction. eui.eu
Anion Exchange Resin Catalysis in Tubular Reactors
A particularly effective method for the synthesis of related β-alkoxy esters, such as ethyl 3-ethoxypropionate, involves the use of anion exchange resins as catalysts in a continuous flow system, such as a tubular reactor. google.com This approach offers several advantages, including mild reaction conditions, ease of catalyst separation, and the potential for continuous production. google.com
In this process, a mixture of the alcohol (e.g., methanol) and the acrylate ester (ethyl acrylate) is passed through a heated tube packed with the anion exchange resin. The resin, typically a quaternary ammonium salt functionalized polymer, acts as a solid base catalyst.
A patent for the synthesis of ethyl 3-ethoxypropionate provides specific process parameters that can be considered analogous for the synthesis of this compound. google.com
| Parameter | Range |
| Molar Ratio (Alcohol:Acrylate) | 3:1 to 100:1 |
| Catalyst Loading | 0.1% to 20% by weight of ethyl acrylate |
| Temperature | 10°C to 50°C |
| Reactor Type | Tubular or Tower Reactor |
With this method, high yields of the desired product can be achieved under mild conditions. google.com For example, in the synthesis of ethyl 3-ethoxypropionate, a yield of 88% with 99% purity has been reported. google.com
Minimizing Side Reactions and By-product Formation
In both esterification and addition reactions for the synthesis of this compound, the formation of by-products can reduce the yield and purity of the final product.
In Esterification:
Dehydration of Alcohol: At high temperatures and strong acid concentrations, the alcohol (ethanol) can undergo dehydration to form diethyl ether.
Polymerization: The starting materials or the product might be susceptible to polymerization under certain conditions.
To minimize these, it is important to control the reaction temperature and catalyst concentration.
In Addition Reactions:
Polymerization of Acrylate: Ethyl acrylate is prone to polymerization, especially at higher temperatures. This can be mitigated by using polymerization inhibitors and maintaining a controlled reaction temperature. The use of mild reaction conditions, as seen with anion exchange resin catalysis, also helps to reduce polymerization. google.com
Formation of Dialkoxy By-products: In some cases, a second molecule of the alcohol can add to the product, leading to the formation of a diether. Controlling the stoichiometry of the reactants can help to minimize this.
The use of continuous flow reactors, such as the tubular reactor with an anion exchange resin, can offer better control over reaction parameters, leading to fewer side reactions and a cleaner product profile. google.com
Enantioselective Synthesis of Chiral Derivatives (e.g., (R)-ethyl 2-acetamido-3-methoxypropionate)
The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is required, is a cornerstone of modern pharmaceutical and materials science. For derivatives of this compound, such as (R)-ethyl 2-acetamido-3-methoxypropionate, achieving high enantiopurity is critical. This is often accomplished through asymmetric synthesis, which utilizes chiral catalysts, auxiliaries, or reagents to control the formation of the desired stereoisomer.
A plausible synthetic approach for such compounds can be conceptualized starting from a chiral precursor, for instance, a β-hydroxy ester. The stereocenter can be established via asymmetric reduction of a β-keto ester using biocatalysts or chiral chemical reductants. Subsequent chemical modifications, such as the introduction of an amino group with inversion of configuration followed by acylation and etherification, would lead to the target chiral derivative.
Stereochemical Control in Ether-Ester Formation
Achieving precise control over the stereochemistry during the formation of molecules containing both ether and ester functionalities is a significant synthetic challenge. The spatial arrangement of these groups relative to a chiral center dictates the molecule's properties. Stereochemical control is typically exerted by employing reactions with well-defined mechanisms on substrates with pre-existing chirality.
For example, the ether linkage can be formed via a Williamson ether synthesis, an S_N2 reaction where an alkoxide nucleophilically attacks an alkyl halide. If the chiral center is part of either the alkoxide or the alkyl halide, the S_N2 mechanism proceeds with a predictable inversion of stereochemistry at the electrophilic carbon, allowing for precise control. Similarly, esterification methods can be selected to either retain or invert the stereochemistry of a chiral alcohol. The choice of reagents and reaction conditions is paramount to prevent racemization and ensure a high diastereomeric or enantiomeric excess.
Application of Lewis Acid Catalysts (e.g., BF3·Et2O)
Lewis acids are pivotal in stereoselective synthesis for their ability to activate substrates and create a chiral environment that directs the stereochemical outcome of a reaction. Boron trifluoride etherate (BF₃·Et₂O) is a commonly used Lewis acid that can catalyze a variety of transformations, including acylations, cyclizations, and rearrangements. nih.govpdx.edunih.gov
In the context of enantioselective synthesis, BF₃·Et₂O can coordinate to a carbonyl oxygen or an epoxide, rendering the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov When used in conjunction with a chiral substrate or a chiral ligand, the Lewis acid complex can sterically hinder one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face. This directed attack results in the preferential formation of one enantiomer over the other. For instance, BF₃·Et₂O is effective in promoting the regioselective 3-acylation of indoles and can mediate complex cascade cyclizations, demonstrating its utility in controlling reaction pathways. nih.govnih.gov
Advanced Synthetic Pathways for Analogous Alkoxypropanoates
Beyond the synthesis of specific chiral derivatives, a range of advanced methods exists for constructing the core structure of analogous alkoxypropanoates. These pathways offer versatility in introducing various substituents and functional groups.
Acylation of Enol Ethers
The acylation of enol ethers, particularly silyl enol ethers, provides a powerful route to β-alkoxy ketones, which can be further transformed into the corresponding esters. In this method, the enol ether acts as a nucleophile, attacking an acylating agent. The stereoselectivity of this reaction can be influenced by the geometry of the enol ether (E vs. Z) and the presence of Lewis acids. Research has shown that the Lewis acid-induced acylation of silyl enol ethers with chiral orthoesters can proceed with excellent stereoselectivity, particularly with E-configured enol ethers. This approach is valuable for creating complex structures with a high degree of stereochemical control.
Condensation Reactions with Orthoesters
Orthoesters are versatile reagents in organic synthesis, serving as precursors to esters, acetals, and various heterocyclic systems. nih.govmicrochem.fr Condensation reactions involving orthoesters, such as triethyl orthoacetate, with alcohols or diols are a direct method for synthesizing alkoxypropanoate analogues. nih.gov These reactions are typically catalyzed by an acid, which activates the orthoester for nucleophilic attack by the alcohol. This method can be used to prepare a wide array of β-alkoxy esters by varying the structure of both the alcohol and the orthoester. For example, the condensation of trans-2-alkene-1,4-diols with triethyl orthoesters can yield γ-lactones. nih.gov
Sustainable Synthesis Routes and Green Chemistry Principles
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jove.comjove.com These principles are increasingly being applied to the synthesis of esters to create more environmentally benign and efficient manufacturing processes. labmanager.comresearchgate.net
Key green chemistry principles relevant to the synthesis of this compound and its derivatives include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. This can be achieved through high-yield reactions and processes that avoid unnecessary purification steps. jove.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Addition reactions, for example, are inherently atom-economical.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can be recycled. The use of Lewis acids, phase transfer catalysts, and enzymes (biocatalysts) in ester synthesis aligns with this principle. researchgate.netresearchgate.net Lipases, for instance, are used for their high selectivity under mild conditions. researchgate.net
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. Methodologies that utilize safer solvents like acetonitrile (B52724) instead of chlorinated solvents, or that are performed under solvent-free conditions, represent significant improvements. jove.comjove.comresearchgate.net
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. Biocatalytic processes often operate under mild conditions, making them more energy-efficient than traditional chemical methods. researchgate.net
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources rather than depletable fossil fuels is a key aspect of sustainability. Future trends in alkyl technology focus on bio-based processes using renewable feedstocks. patsnap.com
An example of a greener approach is the development of modified Steglich esterification reactions that use acetonitrile, a less hazardous solvent, and allow for product isolation without the need for chromatographic purification, thereby reducing solvent waste. jove.comjove.com Similarly, the use of solid-supported catalysts or biocatalysts can simplify product separation and enable catalyst recycling, further enhancing the sustainability of the process. researchgate.netresearchgate.net
Table 1: Summary of Synthetic Methodologies
| Methodology | Key Reagents/Catalysts | Primary Application/Outcome |
|---|---|---|
| Enantioselective Synthesis | Chiral auxiliaries, chiral catalysts, enzymes | Production of single enantiomers (e.g., (R)- or (S)-isomers) |
| Lewis Acid Catalysis | BF₃·Et₂O, Yb(OTf)₃, ZnCl₂ | Activation of substrates, control of stereoselectivity |
| Acylation of Enol Ethers | Silyl enol ethers, acylating agents, Lewis acids | Formation of β-alkoxy ketones with potential stereocontrol |
| Condensation with Orthoesters | Alcohols, trialkyl orthoesters, acid catalysts | Direct synthesis of analogous alkoxypropanoates |
| Green Synthesis Routes | Biocatalysts (e.g., lipases), safer solvents (e.g., acetonitrile), solvent-free conditions | Reduced environmental impact, increased efficiency and safety |
Advanced Applications of Ethyl 3 Methoxypropionate in Material Science and Chemical Industries
High-Performance Solvent Systems in Electronics Manufacturing
The electronics industry demands solvents of exceptional purity and specific physical properties to ensure the reliability and performance of miniature and complex components. Ethyl 3-methoxypropionate meets these stringent requirements, serving as a critical component in various manufacturing stages.
Formulation in Photoresist Strippers and Cleaning Agents for Semiconductor Fabrication
In the intricate process of photolithography, photoresist strippers and cleaning agents are crucial for creating the complex circuitry on semiconductor wafers. This compound is a key ingredient in these formulations. Its primary function is to dissolve and remove the cross-linked photoresist layer after the etching process without damaging the delicate underlying substrate or metal wiring. tcichemicals.com
The effectiveness of this compound stems from its excellent solvency for a broad spectrum of polymers used in photoresists. Its molecular structure, featuring both an ether and an ester group, allows it to effectively break down and dissolve hardened resist materials. Furthermore, its moderate evaporation rate ensures that it remains on the wafer surface long enough to complete the dissolution process but evaporates cleanly, leaving minimal residue. This low-residue characteristic is critical for preventing contamination that could lead to device failure. The related compound, Methyl 3-Methoxy Propionate (B1217596) (MMP), is noted for its use as a thinner for photoresists in the microelectronics industry. tradekorea.com
Application in LCD Display Production
The manufacturing of Liquid Crystal Displays (LCDs) involves numerous steps where surface cleanliness is paramount for display quality and performance. Any particulate or organic residue can lead to defects such as dead pixels or uneven brightness. Solvents are integral to these processes, used for cleaning glass substrates, color filters, and other precision components. tradekorea.com
This compound and its close chemical relative, Ethyl 3-ethoxypropionate (EEP), serve as high-performance cleaning agents in this field. Their ability to dissolve oils, greases, and other contaminants while being compatible with the sensitive materials used in LCDs makes them highly valuable. The goal is a residue-free surface, which these solvents help achieve due to their clean evaporation profile. This ensures proper adhesion and alignment of subsequent layers, such as the polyimide alignment layer and the liquid crystals themselves.
Role in Printed Circuit Board (PCB) Manufacturing
Printed Circuit Boards are the foundation of most electronic devices, and their fabrication involves multiple cleaning and preparation stages. alliancechemical.com this compound is utilized as a specialty solvent in PCB manufacturing for its effective degreasing and low-residue properties. myskinrecipes.com
Its applications include:
Surface Preparation: Before the application of solder masks or photoresists, the copper-clad board must be impeccably clean to ensure proper adhesion. This compound can be used to remove organic contaminants and handling oils.
Flux Removal: After soldering components to the board, flux residues remain. These residues can be corrosive and may affect the board's long-term reliability. Solvents like this compound are effective at dissolving and removing these flux residues without damaging the board's components or solder mask. alliancechemical.comelectronics.org
Innovations in Coating and Ink Formulations
The performance of modern coatings and inks is heavily dependent on the solvent system used in their formulation. Solvents control viscosity, application properties, and the final appearance and integrity of the dried film. pcimag.com this compound serves as a high-performance "tail solvent" due to its slow evaporation rate, providing unique benefits in advanced formulations.
Coalescing Agent in Waterborne Polyurethane Coatings
In waterborne coatings, the polymer binder exists as discrete particles dispersed in water. specialchem.com For a durable, continuous film to form upon drying, these particles must fuse together in a process called coalescence. specialchem.com Coalescing agents are slow-evaporating solvents that act as temporary plasticizers, softening the polymer particles and allowing them to merge effectively. specialchem.comgoogleapis.com
This compound, as part of the ether-ester class of chemicals, functions effectively in this role, particularly in waterborne polyurethane dispersions (PUDs). kinampark.comresearchgate.net Its characteristics are ideal for a coalescing agent:
Good Solvency: It is an effective solvent for the polyurethane polymer, which is necessary to temporarily lower its glass transition temperature (Tg).
Slow Evaporation: It remains in the film long enough to facilitate the fusion of polymer particles.
Hydrolytic Stability: It resists breaking down in the water-based system.
By facilitating complete coalescence, it helps develop the coating's optimal mechanical properties, such as hardness, adhesion, and resistance to water and chemicals. core.ac.ukacstech.com
Application in Graphic Arts and Printing Inks
This compound serves as a high-performance solvent in the formulation of printing inks and other graphic arts applications. Its utility in this field is driven by its slow evaporation rate, which is a critical factor for achieving smooth, uniform ink films and preventing defects. This controlled volatility ensures that the ink has adequate time to level properly on various substrates, enhancing print quality.
The compound's linear structure and the presence of both ether and ester functional groups contribute to its excellent solvency for a wide array of resins used in ink formulations. This strong dissolving capability helps to maintain the stability of the ink and ensures efficient transfer and adhesion during the printing process. Furthermore, its mild odor and lower toxicity profile make it a more suitable choice in environments where worker safety and reduced volatile organic compound (VOC) emissions are priorities myskinrecipes.com. The related compound, ethyl 3-ethoxypropionate (EEP), is widely used in solvent-based inks for superior transfer and leveling and to enhance print quality in flexographic and gravure printing silverfernchemical.com.
Solvent for Diverse Resin Systems (e.g., cellulose, epoxy, acrylic, vinyl, alkyd, polyester)
The efficacy of this compound as a solvent extends to a broad spectrum of resin systems, making it a versatile component in the coatings, adhesives, and composites industries myskinrecipes.com. Its molecular structure allows it to effectively dissolve numerous polymers, which is essential for creating homogenous formulations with consistent performance characteristics.
Recent research and patents highlight its specific applications. For instance, a 2024 patent describes a method for regulating the molecular weight change of electronic-grade acrylic resin using this compound chiralen.com. The closely related solvent, Ethyl 3-Ethoxypropionate (EEP), is well-documented for its compatibility with a wide range of resins, including acrylics, epoxies, alkyds, polyesters, and polyurethanes atamanchemicals.com. This broad compatibility makes these ether-ester solvents highly valuable for manufacturers who require a single solvent that can be used across multiple product lines, simplifying inventory and formulation processes atamanchemicals.com. Polyester resins, commonly used in marine and composite industries, and vinyl ester resins also benefit from formulation with effective solvents to ensure proper curing and performance uscomposites.comcompositesone.com.
The table below summarizes the compatibility of this compound and its structural analog, EEP, with various resin systems.
| Resin System | Compatibility and Application | Supporting Evidence |
| Acrylic | Used to regulate molecular weight in electronic-grade acrylic resins. EEP shows excellent solvency for acrylic polymers. | Direct patent application for this compound chiralen.com. Documented use of EEP atamanchemicals.com. |
| Epoxy | EEP is a known solvent for epoxy resins, used in industrial coatings and resin processing. | Documented use of EEP silverfernchemical.comatamanchemicals.com. |
| Alkyd | EEP is highly compatible with alkyd resins in various coating formulations. | Documented use of EEP atamanchemicals.com. |
| Polyester | EEP is used as a co-solvent in the manufacturing of polyesters. | Documented use of EEP silverfernchemical.com. |
| Polyurethane | Supplied as a urethane-grade solvent; EEP is compatible with polyurethane systems. | Documented use of EEP silverfernchemical.comatamanchemicals.com. |
| Vinyl | Vinyl ester resins are a major type of thermosetting resin used in composites that require solvents for processing. | General application context for vinyl resins compositesone.comgoogle.com. |
| Cellulose | (Nitrocellulose) EEP is a known solvent for nitrocellulose resins. | Documented use of EEP smartchemi.com. |
Utility in Pharmaceutical Synthesis and Reaction Media
In the pharmaceutical industry, the choice of solvent is critical, influencing reaction rates, yields, and the purity of the final product. There is a significant and growing emphasis on replacing hazardous solvents with safer, "greener" alternatives. While direct, extensive documentation on this compound in pharmaceutical synthesis is emerging, its properties and the applications of similar ether-esters suggest considerable potential.
Reaction Medium for Temperature-Sensitive Active Pharmaceutical Ingredients (APIs)
The synthesis of many Active Pharmaceutical Ingredients (APIs) involves temperature-sensitive intermediates that can decompose or lead to unwanted side reactions at elevated temperatures. The physical properties of this compound, such as its moderate boiling point (approximately 166-167°C) and controlled evaporation rate, make it a potentially suitable medium for such delicate reactions lookchem.com. A stable reaction temperature can be maintained below the degradation threshold of sensitive compounds. The general trend in API synthesis is to move away from hazardous volatile organic compounds towards safer alternatives, a category where this compound fits well nih.gov.
Intermediate in Novel Drug Synthesis Routes
Beyond its role as a solvent, this compound can also serve as a building block or intermediate in the synthesis of more complex molecules. The related compound, ethyl 3-ethoxypropionate, is recognized as an important organic synthesis intermediate used in the synthesis of medicine intermediates google.com. Similarly, other related compounds like 3'-methoxypropiophenone (B1296965) are known to be critical intermediates in the synthesis of various pharmaceuticals chemicalbook.comchemicalbook.com. The ester and ether functionalities within this compound allow for a variety of chemical transformations, making it a plausible candidate for incorporation into novel synthetic pathways for new drug candidates. For example, the related mthis compound is used in the synthesis of 3-indolyl α,β-unsaturated carbonyl compounds coreyorganics.com.
Consideration as a Replacement for Dipolar Aprotic Solvents (e.g., NMP, DMF) in Pharmaceutical Processes
The pharmaceutical industry is actively seeking to replace traditional dipolar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) due to concerns over their reprotoxicity. This has spurred a search for greener solvents with similar performance characteristics but improved safety profiles mdpi.com. This compound and its analogs exhibit several properties that make them attractive alternatives. They are readily biodegradable and have lower toxicity compared to NMP and DMF eastman.com. The solvency characteristics of ether-esters can be suitable for many of the applications where dipolar aprotic solvents are currently used, such as in the processing of APIs mdpi.com. While not a direct one-for-one replacement in all cases, it represents the class of more sustainable solvents being evaluated to reduce the environmental and health impact of pharmaceutical manufacturing mdpi.com.
Emerging Applications in Energy Storage Technologies
A significant and novel application area for this compound is in the field of energy storage, particularly as a component in electrolytes for lithium-ion batteries. Electrolyte formulation is critical for battery performance, influencing factors such as ionic conductivity, operational temperature range, and safety.
This compound is being investigated as a co-solvent in non-aqueous electrolytes. Its inclusion can enhance performance, especially at low temperatures where the viscosity of traditional carbonate-based electrolytes increases, impeding ion transport and reducing battery efficiency. A 2024 patent application specifically details a carboxylate-based wide-temperature range electrolyte that utilizes this compound chiralen.com. Its sister compound, Mthis compound (MMP), has been shown to improve ionic conductivity at low temperatures in lithium battery electrolytes. The use of MMP-derived compounds has been linked to efficiency gains in solid-state battery prototypes chiralen.com. These ester-based solvents help to widen the operational temperature range of secondary lithium-ion batteries.
The table below outlines the key properties and advantages of using this compound in battery electrolytes.
| Property / Advantage | Description | Relevance to Energy Storage |
| Wide Temperature Range | Formulations including this solvent can operate effectively over a broader range of temperatures compared to standard electrolytes. | Crucial for applications in aerospace, electric vehicles, and outdoor electronics that experience extreme temperatures. |
| Low-Temperature Performance | Enhances ionic conductivity when temperatures drop, mitigating the performance loss typically seen in lithium-ion batteries. | Improves battery reliability and power delivery in cold climates. |
| Co-Solvent Functionality | Used in combination with traditional cyclic and chain carbonates (e.g., ethylene (B1197577) carbonate) to optimize electrolyte properties. | Allows for fine-tuning of viscosity, conductivity, and electrochemical stability window. |
| Safety Profile | Generally possesses a higher flash point compared to some highly volatile solvents, contributing to improved battery safety. | Reduces the risk of thermal runaway and enhances the overall safety of the energy storage device. |
Role in Lithium Battery Electrolyte Additives
The performance of lithium-ion batteries, particularly at low temperatures, is heavily dependent on the composition of the electrolyte. Limitations at colder temperatures are often due to poor ionic conductivity and slow lithium intercalation kinetics nasa.govtechbriefs.comxmu.edu.cn. Research has focused on optimizing electrolyte formulations to overcome these challenges, with ester-based co-solvents emerging as a promising solution.
This compound has been identified as a component in specialized electrolyte formulations. Notably, it is included in a patent for a carboxylate-based, wide-temperature range electrolyte, highlighting its potential in creating more robust energy storage solutions chiralen.com.
The function of this compound can be understood by examining the performance of structurally similar ester co-solvents, such as ethyl propionate (EP) and methyl propionate (MP), which are known to enhance the operational temperature range of lithium-ion batteries nasa.govtechbriefs.com. These linear carboxylic esters improve the electrolyte's properties in several key ways:
Improved Interfacial Properties: The presence of ester co-solvents can improve the compatibility of the electrolyte with the electrode materials, facilitating faster charge transfer at the electrode-electrolyte interface xmu.edu.cnresearchgate.net. This leads to better rate capability, allowing batteries to be charged and discharged more quickly in cold conditions nasa.govtechbriefs.com.
Low Freezing Point: These esters possess low melting points, which helps prevent the electrolyte from freezing at low operational temperatures xmu.edu.cn.
Table 1: Effect of Ethyl Propionate (EP) as a Co-Solvent on Low-Temperature Discharge Capacity of a LiFePO₄-based Li-Ion Battery Data derived from research on analogous ester co-solvents.
| Temperature | Discharge Rate | Capacity Retention with Optimized EP Electrolyte (%) |
|---|---|---|
| -10°C | 0.2C | 75.6 |
| -20°C | 0.2C | 59.0 |
| -30°C | 0.2C | 46.4 |
| -40°C | 0.2C | 37.6 |
Agricultural Chemical Formulations
In the agrochemical sector, the formulation of pesticides is critical to their efficacy, stability, and safe application. Solvents and intermediates play a pivotal role in ensuring the active ingredients are delivered effectively.
This compound serves as a component in agricultural chemical formulations. Its use as an inert ingredient is permitted in nonfood use pesticide products under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). This indicates its role as a carrier or solvent in these formulations, where it helps to dissolve the active herbicidal or fungicidal compounds and ensure a stable, homogenous product.
The utility of its close structural relative, Ethyl 3-ethoxypropionate (EEP), as a solvent and reagent in the synthesis of agrochemicals further underscores this application riverlandtrading.com. Ether-esters like these are valuable in organic synthesis, including the production of complex molecules used as active ingredients in fungicides and herbicides smartchemi.comnih.govnih.gov. Their solvency power allows them to be effective mediums for chemical reactions during the manufacturing process of these agricultural products riverlandtrading.com.
The efficiency of an agrochemical formulation is determined by its physical and chemical properties, which affect how it is sprayed and how it behaves upon contact with the target. This compound and related ether-esters possess a unique combination of properties that enhance formulation efficiency.
Key properties and their impact on agrochemical formulations include:
Slow Evaporation Rate: A slow evaporation rate is crucial during spray application, as it prevents the premature drying of droplets and ensures better film formation on plant surfaces smartchemi.comeastman.com. This leads to improved coverage and absorption of the active ingredient.
Low Surface Tension: Solvents with low surface tension improve the wetting and spreading of the formulation on leaf surfaces, which can be waxy and difficult to coat eastman.comatamanchemicals.com. This ensures more uniform and effective application.
Excellent Flow and Leveling: These properties contribute to a smooth, even coating, preventing imperfections that could lead to inconsistent efficacy eastman.com.
High Solubility: The ability to dissolve a wide range of active ingredients and other formulation components like resins and adhesives is essential for creating stable and effective products smartchemi.com.
In terms of substitution dynamics, there is a continuous drive in the chemical industry to replace more hazardous solvents with safer alternatives. Ether-esters are often considered favorable replacements for compounds like N-methylpyrrolidone (NMP) and dimethylacetamide (DMAc), which face increasing regulatory pressure atamanchemicals.com. Furthermore, related compounds like Mthis compound are positioned as cost-effective alternatives to other high-performance solvents, offering comparable or superior properties such as reduced surface tension, which helps eliminate defects in application tradekorea.com.
Table 2: Key Formulation Properties of Ether-Ester Solvents (by Analogy)
| Property | Benefit in Agrochemical Formulation | Reference Principle |
|---|---|---|
| Slow Evaporation Rate | Prevents rapid drying of spray; ensures good film formation. | smartchemi.comeastman.com |
| Low Surface Tension | Improves wetting and spreading on plant surfaces. | eastman.comatamanchemicals.com |
| High Electrical Resistance | Beneficial for electrostatic spraying applications. | smartchemi.comeastman.com |
| Good Solvency Power | Dissolves a wide range of active ingredients and resins. | smartchemi.com |
Polymer Preparation and Modification
This compound is utilized in the field of polymer science both as a high-performance solvent and as a functional component in polymerization processes. Its ability to dissolve a wide array of resins and polymers makes it a valuable solvent in the formulation of paints, inks, and high-performance coatings myskinrecipes.com. It is particularly effective for polymers such as acrylics, epoxies, and polyurethanes atamanchemicals.comtrichemlab.com. In coating applications, it promotes exceptional flow and leveling, leading to a high-quality finish trichemlab.com.
Recent research, evidenced by patent filings, points to a more direct role for this compound in the synthesis and modification of polymers. It is a key component in a "polymerization reaction technology and application of crosslinkable polymer" chiralen.com. Furthermore, it is integral to "a method for regulating the molecular weight change of electronic grade acrylic resin" chiralen.com.
This role in regulating molecular weight suggests its function as a chain transfer agent. In free radical polymerization, chain transfer agents are used to control the growth of polymer chains, thereby determining the final molecular weight of the polymer google.comgoogle.com. By terminating a growing chain and initiating a new one, these agents help in achieving polymers with specific, desired properties and narrower molecular weight distributions google.comtcichemicals.com. The effectiveness of a chain transfer agent can be tailored by selecting functional groups that influence its reactivity with polymer radicals google.com. The application of this compound in this capacity for producing specialized electronic-grade acrylic resins demonstrates its advanced utility in creating high-precision polymer materials.
Research into Cosmetics and Personal Care Formulations
While this compound possesses properties that could be desirable for cosmetic formulations, such as a mild odor and low toxicity, publicly available research and formulation data confirming its use in this sector are limited myskinrecipes.com. A search for cosmetic applications of the closely related Mthis compound also found no established uses thegoodscentscompany.com. Therefore, its role in cosmetics and personal care remains an area with minimal documented research.
Toxicological and Ecotoxicological Research on Ethyl 3 Methoxypropionate
Mechanistic Studies of Environmental Degradation
The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. This section examines the biodegradability, environmental fate, and accumulation potential of Ethyl 3-methoxypropionate.
Specific studies detailing the ready biodegradability of this compound under standardized test conditions (e.g., OECD 301) are not extensively available in public literature. However, as an ester, it is anticipated to undergo hydrolysis as a primary degradation pathway in aqueous environments, breaking down into 3-methoxypropionic acid and ethanol (B145695). The rate of this hydrolysis is dependent on factors such as pH and temperature.
Furthermore, the biodegradation of similar, less complex esters like ethyl propanoate is known to be a multifaceted process influenced by soil composition, microbial activity, temperature, and moisture content fishersci.com. It is expected that microorganisms present in soil and water can metabolize this compound, contributing to its degradation in the environment.
The potential for a substance to accumulate in the environment and in living organisms (bioaccumulation) is often predicted using its physicochemical properties, primarily the octanol-water partition coefficient (LogP or LogKow). A low LogP value generally indicates poor affinity for fatty tissues and thus a low potential for bioconcentration carlroth.com.
This compound has a reported LogP of approximately 0.59, which suggests a low potential for bioaccumulation nih.gov. According to REACH criteria, a substance is considered bioaccumulative if its bioconcentration factor (BCF) is greater than 2000, which typically corresponds to LogP values significantly higher than that of this compound carlroth.com. Therefore, based on its high water solubility and low LogP, this compound is not expected to persist or accumulate significantly in the environment.
| Property | Value |
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| Boiling Point | 166.7 °C |
| Flash Point | 52.5 °C |
| LogP (LogKow) | 0.586 |
| Water Solubility | Soluble |
Physicochemical properties of this compound relevant to its environmental fate. Data sourced from nih.goveuropa.eu.
Evaluation of By-product Formation and Environmental Release
Industrial applications of solvents can lead to their release into the environment, either as volatile emissions or as decomposition by-products generated during manufacturing processes.
This compound is utilized as a solvent in applications such as paints, coatings, and photoresists for semiconductor manufacturing. In these processes, the solvent is typically evaporated through heating or curing utah.edu. With a boiling point of 166.7 °C and a flash point of 52.5 °C, this compound is classified as a volatile organic compound (VOC) nih.goveuropa.eu.
High-temperature processes common in electronics manufacturing can cause the thermal decomposition of solvents and other organic materials present in product formulations. Research on by-products generated during the photolithography process has identified potentially hazardous thermal decomposition products.
A study involving the thermal decomposition of a photoresist that used methyl-3-methoxypropionate, a closely related structural analogue to this compound, identified toluene (B28343) and phenol (B47542) as by-products when the material was heated from 150°C to 420°C fishersci.com. While the pyrolysis of simple esters containing a β-hydrogen typically yields a carboxylic acid and an alkene, the decomposition pathways for more complex esters under applied conditions can be different and may generate aromatic compounds depending on the other components present in the formulation fishersci.com. The formation of such by-products is a significant consideration in assessing the environmental and occupational impact of these applications.
Comparative Ecotoxicity with Alternative Solvents
This compound is often used as an alternative to other solvents like Propylene glycol methyl ether acetate (B1210297) (PGMEA) and Ethyl lactate (B86563) in photoresist formulations. A comparison of their acute aquatic toxicity provides context for their relative environmental impact. Based on available data, all three solvents exhibit low acute toxicity to aquatic organisms.
Advanced Toxicological Investigations
In vitro cytotoxicity assays are crucial tools in preclinical development for evaluating the toxic effects of chemical compounds on cell viability and function. nih.gov These tests, such as the widely used MTT assay, measure dose-dependent toxicity and can help in understanding mechanisms of cell death. rdd.edu.iqnih.gov
These studies on related compounds underscore the importance of specific testing for each chemical. The table below summarizes findings from cytotoxicity studies on various ester compounds, illustrating the types of data generated from such research.
| Compound | Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|---|
| Ethyl 2-cyanoacrylate | Human Oral Osteoblasts | MTT | Not significantly different from control (biocompatible). | nih.gov |
| Methyl 2-cyanoacrylate | Human Oral Osteoblasts | MTT | Significantly different from control (cytotoxic). | nih.gov |
| Loxoprofen (a phenylpropionate) | Guinea Pig Gastric Mucosal Cells | N/A | Did not induce necrosis or apoptosis under conditions where other NSAIDs did. | |
| Naringenin-7-O-glucoside | Triple-Negative Breast Cancer (TNBC) | MTT | Showed dose-dependent cytotoxicity with an IC50 of 233.56 µg/µL. | nih.gov |
Developmental toxicity studies are essential for assessing the potential of substances to interfere with normal development, leading to adverse effects in the embryo or fetus. In vitro methods, such as whole embryo culture, are valuable for screening compounds and investigating structure-activity relationships.
A key study investigated the teratogenic potential of various alkoxy acids, which are the primary metabolites of alkoxy esters like this compound, using a post-implantation rat embryo culture model. The research found that 3-Methoxypropionic acid (3-MPA), the metabolite of this compound, was significantly less embryotoxic than other alkoxy acids tested. At a concentration of 5 mM, 3-MPA induced only minor developmental defects. This was in stark contrast to methoxyacetic acid (MAA) and ethoxyacetic acid (EAA), which were growth-retarding and induced gross structural defects at the same concentration. The study concluded that for alkoxy acids with the general structure RO(CH2)nCOOH, increasing the number of methylene (B1212753) groups (the 'n' value) between the alkoxy group and the carboxylic acid group caused a greater reduction in embryotoxicity than increasing the length of the alkyl group ('R').
The table below details the comparative embryotoxicity of different alkoxy acids from this study.
| Compound | Concentration | Observed Effects in Rat Embryo Culture |
|---|---|---|
| Methoxyacetic acid (MAA) | 5 mM | Growth-retarding, induced gross structural defects. |
| Ethoxyacetic acid (EAA) | 5 mM | Growth-retarding, induced gross structural defects (less effective than MAA). |
| n-Propoxyacetic acid (n-PAA) | 5 mM | Markedly less embryotoxic, produced only minor anomalies. |
| n-Butoxyacetic acid (n-BAA) | 5 mM | Markedly less embryotoxic, produced only minor anomalies. |
| 3-Methoxypropionic acid (3-MPA) | 5 mM | Much less active than MAA, induced only minor defects. |
| 4-Methoxybutyric acid (4-MBA) | 5 mM | Much less active than MAA, induced only minor defects. |
The Adverse Outcome Pathway (AOP) is a conceptual framework that organizes existing knowledge to link a Molecular Initiating Event (MIE) at the cellular level to an adverse outcome at the organism or population level through a series of measurable key events. researchgate.net AOPs are not specific to any single chemical; instead, they describe the biological cascade of events that can be triggered by any chemical that perturbs the MIE with sufficient potency and duration. This framework is increasingly used in modern toxicology and risk assessment to help predict adverse effects and reduce reliance on whole-animal testing. researchgate.net
No specific AOP has been developed for this compound. However, the AOP framework provides a valuable tool for predicting its potential toxicity. For a solvent ester, a potential MIE could be the interaction with a specific enzyme or receptor. For example, if this compound or its metabolites were found to inhibit an enzyme crucial for hormone synthesis, this could be an MIE. Subsequent key events could include altered hormone levels, leading to downstream effects on reproductive tissues. The ultimate adverse outcome could be impaired fertility or developmental defects. The AOP framework was used, for instance, to evaluate the male reproductive toxicity of the solvent Dibutyl phthalate (B1215562) (DBP), helping to understand species differences and the human relevance of effects seen in animal studies. nih.gov By identifying the key events in a toxicity pathway, the AOP framework can guide the development of targeted in vitro and computational models to screen compounds like this compound for potential hazards.
This compound is structurally related to a number of compounds used as flavoring agents in food. The genotoxicity of flavoring substances is a key consideration in their safety assessment. Generally, a battery of tests is used, starting with in vitro assays like the Ames test for mutagenicity, followed by in vivo tests such as the micronucleus test if positive results are found in vitro.
A comprehensive study on the genotoxicity of 30 representative food-flavoring chemicals used in Japan, belonging to 18 different chemical classes, found no genotoxicity concerns for any of the tested substances. atamanchemicals.com Although this compound was not among the tested chemicals, the study provides a framework for evaluating related substances. Another related compound, Ethyl 3-phenylpropionate, has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and was determined to have "no safety concern at current levels of intake when used as a flavouring agent."
While these findings for related compounds are reassuring, it is important to note that the safety of esters as flavoring agents typically applies to oral consumption. The thermal decomposition of ethyl ester flavor additives, such as during vaping, can produce potentially harmful compounds, including carboxylic acids and, under extreme conditions, ketene, a respiratory poison. nih.gov This highlights that the route of exposure is a critical factor in toxicological assessment.
Advanced Analytical Methodologies for Ethyl 3 Methoxypropionate
Chromatographic Techniques for Identification and Quantification
Chromatography is a fundamental technique for separating mixtures into their individual components. For a compound like Ethyl 3-methoxypropionate, various chromatographic methods coupled with sensitive detectors are utilized to achieve high resolution and accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the exceptional separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. chromatographytoday.com This combination is ideal for the analysis of volatile and semi-volatile compounds like this compound.
Purity Analysis: The purity of industrial-grade this compound is critical for its application. GC-MS is employed to detect and quantify trace-level impurities that may be present from the manufacturing process or degradation. The gas chromatograph separates volatile impurities from the main this compound peak based on their boiling points and affinity for the GC column's stationary phase. The mass spectrometer then ionizes the eluted compounds, separating the ions based on their mass-to-charge ratio. This process provides a unique mass spectrum for each compound, acting as a "molecular fingerprint" that allows for positive identification of contaminants. nih.gov The sensitivity of GC-MS allows for the detection of impurities at parts-per-billion (ppb) levels, ensuring high product quality. nih.gov
Residue Analysis: In contexts such as environmental monitoring or food contact material testing, analyzing for trace residues of this compound is essential. GC-MS, particularly with a triple quadrupole mass spectrometer (GC-MS/MS), offers excellent sensitivity and selectivity for residue analysis in complex matrices like soil, water, or food simulants. metrohm.comthermofisher.comnih.govspectroscopyonline.com Sample preparation techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, are often used to extract the analyte from the sample matrix before GC-MS analysis. metrohm.comthermofisher.com The use of specific acquisition modes, like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), enhances the method's selectivity, allowing for accurate quantification even in the presence of interfering substances. spectroscopyonline.com
A non-targeted analysis approach using GC-MS can also be employed to screen for a wide range of volatile and semi-volatile compounds in a sample, which is useful for identifying unknown contaminants or degradation products. diduco.comnih.govmetrohm.comdiduco.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable, which might be the case for potential impurities or co-formulants in this compound mixtures.
In HPLC, a liquid solvent (mobile phase) carries the sample mixture through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analytes between the two phases. For a moderately polar compound like this compound, reverse-phase (RP) HPLC is a common approach. chromatographyonline.comcarleton.edu In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. chromatographyonline.comcarleton.edu
The technique is invaluable for impurity profiling of drug substances or industrial chemicals, where even structurally similar impurities must be resolved and quantified. wikipedia.org By optimizing parameters such as the column chemistry, mobile phase composition, and gradient elution, high-resolution separations of complex mixtures can be achieved. nih.gov Coupling multiple columns with different stationary phase chemistries can further enhance selectivity for particularly challenging separations. wikipedia.org
Metabolite profiling involves the comprehensive identification and quantification of small-molecule metabolites in a biological sample. While this compound itself is a synthetic compound, understanding its potential metabolites or the analysis of similar endogenous compounds like organic acids requires specialized techniques. Ion Chromatography (IC) coupled with Mass Spectrometry (IC-MS) is a robust technique for analyzing polar and ionic compounds. metrohm.com
Ion-exclusion chromatography (IEC) is a specific mode of IC that is highly effective for separating weak organic acids from a sample matrix. In IEC, the stationary phase is a high-capacity, fully sulfonated cation-exchange resin. The separation mechanism involves the exclusion of anions from the negatively charged resin pores, allowing them to travel through the column faster than neutral or weakly acidic molecules. This technique is particularly useful for separating low molecular mass organic acids, which are key metabolites in many biological pathways. metrohm.com
When coupled with mass spectrometry, IC-MS provides a highly sensitive and selective method for the targeted profiling of polar organic acids and other ionic metabolites. metrohm.com The suppressor used in modern IC systems is crucial as it reduces the background conductivity of the eluent, which is essential for sensitive detection and for preventing salt contamination of the mass spectrometer. metrohm.com This hyphenated technique enables the quantitative analysis of a wide range of polar metabolites that are often difficult to retain and analyze using conventional reverse-phase LC-MS methods.
Spectroscopic Characterization Techniques
Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. It is a primary tool for elucidating the molecular structure of compounds like this compound.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies (stretching, bending). The molecule absorbs radiation at frequencies corresponding to these vibrations, and the resulting absorption spectrum provides a unique fingerprint.
The FTIR spectrum of this compound would exhibit characteristic absorption bands indicating its key functional groups:
C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹, which is characteristic of the carbonyl group in an ester.
C-O Stretch: Bands corresponding to the C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically between 1300-1000 cm⁻¹.
C-H Stretch: Absorption bands from the C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed in the 3000-2850 cm⁻¹ region.
FTIR is an excellent tool for confirming the presence of the ester and ether functionalities and for a general characterization of the compound's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of an organic compound. It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ¹H-NMR (Proton NMR) is particularly informative as it provides data on the number of different types of protons, their electronic environments, and which protons are adjacent to one another.
The ¹H-NMR spectrum of this compound (also known as 3-methoxypropionic acid ethyl ester) would show distinct signals for each unique proton environment. Based on its structure, the following peaks are expected:
Source: Adapted from typical chemical shift values and publicly available spectral data.
The chemical shift indicates the electronic environment of the protons. The multiplicity (singlet, triplet, quartet) arises from spin-spin coupling and reveals the number of protons on adjacent carbon atoms. The integration value is proportional to the number of protons giving rise to the signal. Together, these pieces of information allow for the unambiguous confirmation of the structure of this compound.
Table of Compounds Mentioned
Raman Spectroscopy for Molecular Structure Elucidation
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample, offering insights into its chemical structure and composition. The technique is particularly suited to probing the large π-systems inherent in certain molecules. oxinst.com When applied to this compound, Raman spectroscopy can identify and confirm the presence of its key functional groups.
The vibrational modes corresponding to the ester (C=O, C-O) and ether (C-O-C) functionalities will produce characteristic peaks in the Raman spectrum. By analyzing the position, intensity, and polarization of these peaks, a detailed structural confirmation can be achieved. For instance, the carbonyl stretch of the ester group is expected to produce a strong, characteristic band. Resonance Raman effects can further enhance the signals of specific vibrational modes that are coupled to an electronic transition, allowing for highly selective analysis. oxinst.com
Table 1: Predicted Characteristic Raman Shifts for this compound This table is illustrative and shows typical wavenumber ranges for the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (Ester) | C=O Stretch | 1735 - 1750 |
| Ester C-O | C-O Stretch | 1150 - 1300 |
| Ether | C-O-C Asymmetric Stretch | 1070 - 1150 |
Mass Spectrometry Approaches
Mass spectrometry (MS) is an indispensable tool for the trace analysis and structural elucidation of chemical compounds due to its high sensitivity, specificity, and reproducibility. researchgate.net When coupled with separation techniques like liquid chromatography (LC), it becomes a powerful platform for analyzing complex mixtures and profiling impurities. resolvemass.ca
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) for High-Resolution Analysis
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (LC-Q-TOF-MS) combines the separation power of liquid chromatography with the high-resolution mass analysis of a Q-TOF instrument. nih.gov This technique is highly suitable for the identification of compounds in complex matrices because it provides accurate mass measurements for both precursor and fragment ions. mdpi.com This high mass accuracy allows for the determination of the elemental composition of a molecule with a high degree of certainty, often without requiring a chemical standard. scispace.com
In the analysis of this compound, LC-Q-TOF-MS can provide its exact molecular weight, confirming its elemental formula (C₆H₁₂O₃). The instrument can detect hundreds to thousands of unique peaks, each characterized by an accurate mass-to-charge ratio (m/z) and retention time. nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented to produce a characteristic pattern that serves as a molecular fingerprint. mdpi.com
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Theoretical Value |
|---|---|
| Molecular Formula | C₆H₁₂O₃ |
| Monoisotopic Mass | 132.07864 g/mol |
| Adduct Form ([M+H]⁺) | 133.08592 m/z |
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Complex Mixtures
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled performance in terms of mass resolution and accuracy. nih.gov It is exceptionally well-suited for the analysis of complex mixtures due to its ability to distinguish between molecules with very similar masses (isobaric and isomeric species). nih.govunl.edu With mass accuracy in the parts per billion (ppb) range, FT-ICR MS provides a very high level of confidence in metabolite and compound identification. nih.govunl.edu
When analyzing a sample containing this compound within a complex matrix, such as an industrial formulation or an environmental sample, FT-ICR MS can resolve the target compound from thousands of other molecules. asu.edu The instrument's ultrahigh resolution enables the determination of elemental formulae from the mass measurement alone with high confidence. asu.edu This capability is crucial for identifying unknown components and understanding the molecular-level composition of the sample.
Application in Impurity Profiling and Structure Elucidation in Drug Substances
Impurity profiling is a critical activity in the development and manufacturing of pharmaceutical products to ensure their safety and efficacy. resolvemass.caijnrd.org Mass spectrometry, particularly high-resolution MS, is a powerful technique for the detection, identification, and quantification of impurities, even at trace levels. researchgate.netsterlingpharmasolutions.com
In a scenario where this compound is used as a solvent or intermediate in drug synthesis, MS techniques are essential for identifying and characterizing related impurities. These impurities could include residual starting materials, by-products from synthesis, or degradation products. The high sensitivity of LC-MS allows for the detection of these impurities at very low concentrations. resolvemass.ca High-resolution instruments like Q-TOF and FT-ICR MS provide the mass accuracy needed to propose elemental formulas and elucidate the structures of these unknown impurities, which is a key advantage over other analytical techniques. sterlingpharmasolutions.com
Advanced Sample Preparation Techniques (e.g., Supercritical Fluid Extraction)
Effective sample preparation is crucial for accurate and reliable analytical results. Supercritical Fluid Extraction (SFE) is a modern, green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. mdpi.com SFE is noted for its efficiency, selectivity, and the production of residue-free extracts, as the CO₂ is simply evaporated after extraction. mdpi.com
SFE can be applied to extract this compound from a solid or semi-solid matrix. The selectivity of the extraction can be finely tuned by adjusting parameters such as pressure, temperature, and the addition of a co-solvent or modifier. mdpi.com For a moderately polar compound like this compound, a modifier such as ethanol (B145695) or methanol (B129727) might be added to the supercritical CO₂ to increase its solvating power and improve extraction efficiency. mdpi.comnih.gov This technique avoids the use of large quantities of hazardous organic solvents and can be optimized to selectively isolate the target compound from a complex sample matrix. mdpi.com
Q & A
Q. What are the established methods for synthesizing Ethyl 3-methoxypropionate, and how do reaction conditions influence yield?
this compound can be synthesized via ethanolysis of imino ether hydrobromide intermediates, as demonstrated in studies involving cyclic intermediates under mild conditions . Another route involves esterification of 3-methoxypropionic acid with ethanol or transesterification of mthis compound with ethanol. Reaction parameters such as temperature, catalyst type (e.g., acid or base), and solvent polarity critically affect yield. For example, higher temperatures (>100°C) may favor lactone formation as a byproduct, reducing ester yield .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Storage : Keep away from ignition sources and oxidizers due to flammability (UN3272, Hazard Class 3) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Q. How is this compound characterized analytically, and which techniques are most reliable?
Common methods include:
- NMR Spectroscopy : For structural confirmation (e.g., methylene protons at δ 1.2–1.4 ppm and methoxy groups at δ 3.3–3.5 ppm) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify purity and identify impurities .
- Infrared (IR) Spectroscopy : To detect ester carbonyl stretches (~1740 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain byproduct formation during this compound synthesis?
Competing pathways may generate lactones (e.g., butyrolactone) or amides (e.g., 4-ethoxy-N-cyclohexylbutyramide) due to nucleophilic attack on intermediates. For example, ethanolysis of imino ether hydrobromide can lead to cyclohexylammonium bromide as a byproduct, suggesting the intermediacy of five-membered cyclic structures . Reaction kinetics and steric effects in four- vs. six-membered intermediates also influence product distribution .
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
Solubility values (e.g., 3.628 M in water at 25°C ) may vary due to impurities, temperature fluctuations, or measurement techniques. To validate
- Replicate Experiments : Use controlled conditions (e.g., 25°C ± 0.1°C, degassed solvents).
- Cross-Reference Sources : Compare peer-reviewed studies (e.g., Handbook of Aqueous Solubility Data) with manufacturer SDS .
- Computational Models : Apply tools like COSMO-RS to predict solubility trends .
Q. What strategies mitigate risks when scaling up this compound synthesis for pilot studies?
- Thermal Stability Analysis : Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition risks .
- Process Optimization : Use flow chemistry to control heat/mass transfer and minimize side reactions .
- Waste Management : Segregate spent catalysts and byproducts (e.g., bromide salts) for compliant disposal .
Q. How do structural analogs (e.g., Mthis compound) inform toxicity assessments of this compound?
While acute toxicity data for this compound is limited, analogs like Methyl 3-mercaptopropionate (LC50 > 200 mg/m³) suggest moderate inhalation hazards . Researchers should:
- Cross-Validate : Use read-across methods with structurally similar esters .
- In Vitro Assays : Perform cytotoxicity tests (e.g., MTT assay on mammalian cell lines) to estimate LD50 .
Methodological Considerations
Q. What experimental designs are optimal for studying this compound’s reactivity with nucleophiles?
- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify rate-determining steps .
- Isotopic Labeling : Use deuterated ethanol (CH3CH2OD) to trace proton transfer mechanisms .
- Control Experiments : Compare reactivity with primary/secondary alcohols to assess steric effects .
Q. How should researchers address conflicting data on the ecological impact of this compound?
- Bioaccumulation Studies : Use logP values (estimated ~0.5) to predict environmental persistence .
- Algal Toxicity Tests : Follow OECD Guideline 201 to evaluate effects on Pseudokirchneriella subcapitata .
- Literature Synthesis : Contrast findings with related esters (e.g., Ethyl 3-ethoxypropionate) to identify trends .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
